Diethyl(phenylthiomethyl)phosphonate

Description

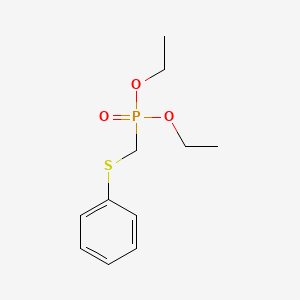

Structure

3D Structure

Properties

IUPAC Name |

diethoxyphosphorylmethylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17O3PS/c1-3-13-15(12,14-4-2)10-16-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUXEPJJFVDUFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CSC1=CC=CC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90191476 | |

| Record name | Diethyl ((phenylthio)methyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38066-16-9, 1190788-52-3 | |

| Record name | Diethyl P-[(phenylthio)methyl]phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38066-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl ((phenylthio)methyl)phosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038066169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 38066-16-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202497 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl ((phenylthio)methyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl [(phenylthio)methyl]phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.865 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1190788-52-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diethyl phenylthiomethanephosphonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74AD52AVZ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diethyl(phenylthiomethyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of diethyl(phenylthiomethyl)phosphonate, a valuable intermediate in organic synthesis. The document is structured to provide not only a step-by-step protocol but also a deep understanding of the underlying chemical principles, safety considerations, and analytical characterization of the target compound.

Introduction

This compound is a key reagent in the Horner-Wadsworth-Emmons reaction, enabling the formation of vinyl sulfides, which are versatile precursors for a variety of organic transformations. Its utility in the synthesis of complex molecules makes a reliable and well-understood synthetic protocol essential for researchers in medicinal chemistry and materials science. This guide will focus on the most common and robust method for its preparation: the Michaelis-Arbuzov reaction.

Synthesis Methodology: The Michaelis-Arbuzov Reaction

The synthesis of this compound is most effectively achieved through the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite, in this case, triethyl phosphite, on an alkyl halide, chloromethyl phenyl sulfide. The reaction proceeds through a phosphonium intermediate, which then undergoes dealkylation to yield the final phosphonate product.

Reaction Mechanism

The reaction begins with the lone pair of electrons on the phosphorus atom of triethyl phosphite attacking the electrophilic carbon of the chloromethyl group in chloromethyl phenyl sulfide. This S_N2 attack results in the displacement of the chloride ion and the formation of a trialkoxyphosphonium salt intermediate. The displaced chloride ion then attacks one of the ethyl groups on the phosphonium salt in a second S_N2 reaction, leading to the formation of this compound and ethyl chloride as a byproduct.

Caption: Mechanism of the Michaelis-Arbuzov reaction for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Volume/Mass |

| Triethyl phosphite | 166.16 | 0.11 | 18.3 g, 19 mL |

| Chloromethyl phenyl sulfide | 158.65 | 0.10 | 15.9 g, 13.4 mL |

| Anhydrous Toluene | 92.14 | - | 100 mL |

Equipment

-

Three-necked round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Dropping funnel

-

Inert gas supply (Nitrogen or Argon)

-

Standard glassware for workup and purification

Procedure

Caption: Experimental workflow for the synthesis of this compound.

Step 1: Reaction Setup

-

Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried.

-

Flush the entire apparatus with a slow stream of dry nitrogen or argon to create an inert atmosphere.

Step 2: Addition of Reagents

-

To the reaction flask, add chloromethyl phenyl sulfide (15.9 g, 0.10 mol) and anhydrous toluene (100 mL).

-

Begin stirring the solution at room temperature.

-

Add triethyl phosphite (18.3 g, 0.11 mol) dropwise from the dropping funnel over a period of 30 minutes. The reaction is exothermic, and a slight increase in temperature may be observed.

Step 3: Reaction

-

After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 110-120 °C) using a heating mantle.

-

Maintain the reflux with continuous stirring for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 4: Workup

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any acidic byproducts.

-

Wash the organic layer with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove the toluene.

Step 5: Purification

-

The crude product, a yellowish oil, is purified by vacuum distillation.

-

Collect the fraction boiling at 130-135 °C at 0.1 mmHg. The expected yield is typically in the range of 75-85%.

Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

| Spectroscopic Data | Expected Values |

| ¹H NMR (CDCl₃) | δ 7.45-7.20 (m, 5H, Ar-H), 4.10 (dq, J = 7.1, 7.1 Hz, 4H, OCH₂CH₃), 3.55 (d, J = 13.5 Hz, 2H, PCH₂S), 1.25 (t, J = 7.1 Hz, 6H, OCH₂CH₃). |

| ¹³C NMR (CDCl₃) | δ 135.5 (d, J = 5.8 Hz), 130.0, 128.9, 127.0, 62.5 (d, J = 6.5 Hz), 34.5 (d, J = 140.0 Hz), 16.4 (d, J = 5.8 Hz). |

| ³¹P NMR (CDCl₃) | δ 24.5 ppm. |

| IR (neat, cm⁻¹) | 3060 (Ar-H), 2980 (C-H), 1250 (P=O), 1020 (P-O-C). |

| MS (EI, m/z) | 260 (M⁺), 227, 153, 123, 109. |

Safety Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

-

This compound : May cause skin and serious eye irritation. May cause respiratory irritation.[1][2] Wear protective gloves, clothing, and eye protection.[1]

-

Chloromethyl phenyl sulfide : A combustible liquid that can cause skin and eye irritation.[3] Handle with care, avoiding contact with skin and eyes.[3] Store in a cool, dry, well-ventilated area.

-

Triethyl phosphite : A flammable liquid and irritant. Handle under an inert atmosphere.

-

Toluene : A flammable liquid with potential health hazards. Use in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[1][2][3]

Conclusion

The Michaelis-Arbuzov reaction provides a reliable and efficient method for the synthesis of this compound. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can confidently prepare this valuable reagent for their synthetic needs. The provided characterization data will serve as a benchmark for confirming the identity and purity of the final product.

References

Sources

An In-depth Technical Guide to Diethyl(phenylthiomethyl)phosphonate

Introduction: Unveiling a Versatile Synthetic Intermediate

Diethyl(phenylthiomethyl)phosphonate is an organophosphorus compound of significant interest to researchers and drug development professionals. Its unique structural features, combining a phosphonate moiety with a phenylthio group, make it a valuable and versatile building block in organic synthesis. This guide provides a comprehensive overview of the core physical properties of this compound, delving into the causality behind its reactivity and offering practical, field-proven insights into its application. As a key reagent, its utility primarily lies in its role as a precursor for the synthesis of a variety of functionalized phosphonates, which are analogues of biologically important phosphates and are actively explored in drug discovery.[1]

Core Physical and Chemical Properties

The physical characteristics of this compound are foundational to its handling, application in synthesis, and purification. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₇O₃PS | [1][2] |

| Molecular Weight | 260.29 g/mol | [1][3] |

| CAS Number | 38066-16-9 | [1][3] |

| IUPAC Name | diethoxyphosphorylmethylsulfanylbenzene | [1] |

| Appearance | Inferred to be a liquid at room temperature | |

| Density | 1.17 g/mL | [4] |

| Refractive Index | 1.5300 to 1.5330 (at 20°C, 589nm) | [4] |

| Boiling Point | Data not readily available. For the analogous Diethyl (methylthiomethyl)phosphonate: 119-120 °C at 10 mmHg. | [5] |

| Melting Point | Data not readily available. | |

| Solubility | Insoluble in water (inferred from analogous compounds). Expected to be soluble in common organic solvents like dichloromethane, tetrahydrofuran, and ethyl acetate. | [6][7] |

Spectroscopic Profile

The structural integrity of this compound is confirmed through various spectroscopic techniques, providing a fingerprint for its identification.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the ethoxy, methylene, and phenyl protons, confirming the compound's structure.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum displays key absorption bands corresponding to the P=O, P-O-C, and C-S bonds, which are crucial for functional group identification.[1][2]

-

Mass Spectrometry (MS): Mass spectral data, typically obtained through GC-MS, confirms the molecular weight of the compound.[1]

Synthetic Protocol: A Self-Validating Approach

The synthesis of this compound is most commonly achieved via the Michaelis-Arbuzov reaction. This protocol is designed to be self-validating, with clear steps and justifications for experimental choices.

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of triethyl phosphite and chloromethyl phenyl sulfide.

-

Expert Insight: The use of equimolar amounts ensures efficient conversion. An excess of the volatile triethyl phosphite could be used to drive the reaction to completion, but this complicates purification.

-

-

Reaction Execution: Heat the reaction mixture, typically to 120-140°C, under an inert atmosphere (e.g., nitrogen or argon). The reaction progress can be monitored by observing the evolution of ethyl chloride gas.

-

Causality: The thermal conditions are necessary to promote the nucleophilic attack of the phosphite on the alkyl halide, initiating the Arbuzov rearrangement. An inert atmosphere prevents potential side reactions.

-

-

Purification: After the reaction is complete (as indicated by the cessation of gas evolution or by TLC/GC analysis), the crude product is purified by vacuum distillation to yield pure this compound.

-

Trustworthiness: Vacuum distillation is a robust method for purifying high-boiling liquids, effectively removing unreacted starting materials and byproducts. The purity of the final product should be confirmed by spectroscopic methods.

-

Reactivity and Mechanistic Insights: The Horner-Wadsworth-Emmons Reaction

The synthetic utility of this compound is most prominently demonstrated in the Horner-Wadsworth-Emmons (HWE) reaction. The phosphonate-stabilized carbanion is a soft nucleophile that reacts with aldehydes and ketones to form alkenes, typically with high E-selectivity.[8][9]

Logical Relationship Diagram of the HWE Reaction

Caption: The Horner-Wadsworth-Emmons reaction pathway.

The presence of the electron-withdrawing phosphonate group acidifies the α-protons of the methylene bridge, facilitating the formation of a stabilized carbanion upon treatment with a strong base. This carbanion then undergoes nucleophilic addition to a carbonyl compound. The resulting intermediate collapses to form a stable phosphate byproduct and an alkene. The stereochemical outcome, favoring the E-alkene, is a key advantage of this reaction.[10]

Conclusion: A Cornerstone of Modern Organic Synthesis

This compound stands as a testament to the power and versatility of organophosphorus chemistry. Its well-defined physical properties and predictable reactivity, particularly in the Horner-Wadsworth-Emmons reaction, make it an indispensable tool for synthetic chemists. A thorough understanding of its characteristics, as outlined in this guide, is paramount for its effective and safe utilization in the laboratory, paving the way for the development of novel molecules with potential applications in medicine and materials science.

References

-

PubChem. Diethyl phenylthiomethylphosphonate. National Center for Biotechnology Information. [Link][1]

-

SIELC Technologies. Diethyl ((phenylthio)methyl)phosphonate. [Link][3]

Sources

- 1. Diethyl phenylthiomethylphosphonate | C11H17O3PS | CID 99227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diethyl phenylthiomethylphosphonate [webbook.nist.gov]

- 3. Diethyl ((phenylthio)methyl)phosphonate | SIELC Technologies [sielc.com]

- 4. Diethyl (phenylthiomethyl)phosphonate, 97%, Thermo Scientific 10g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 甲硫甲基膦酸二乙酯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. labsolu.ca [labsolu.ca]

- 7. echemi.com [echemi.com]

- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

Diethyl(phenylthiomethyl)phosphonate CAS number 38066-16-9

An In-Depth Technical Guide to Diethyl(phenylthiomethyl)phosphonate (CAS 38066-16-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 38066-16-9) is a versatile organophosphorus reagent pivotal in modern organic synthesis. Characterized by a phosphonate ester functional group and a phenylthiomethyl moiety, this compound serves as a crucial building block, particularly in carbon-carbon bond-forming reactions.[1] Its primary utility lies in its role as a precursor to a stabilized phosphonate carbanion, which is a key intermediate in the Horner-Wadsworth-Emmons (HWE) reaction. This guide provides a comprehensive overview of its synthesis, physicochemical properties, core reactivity, mechanistic insights, and applications, with a focus on its practical utility for professionals in pharmaceutical and chemical research.[1][2]

Physicochemical Properties and Characterization

Understanding the fundamental properties of a reagent is critical for its effective use in experimental design. This compound is a liquid at room temperature, is insoluble in water, and possesses a high boiling point.[1] Its stability under standard laboratory conditions and compatibility with a range of organic solvents make it a reliable and easy-to-handle synthetic intermediate.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 38066-16-9 | [3] |

| Molecular Formula | C₁₁H₁₇O₃PS | [3] |

| Molecular Weight | 260.29 g/mol | [3] |

| Appearance | Liquid | [1] |

| Density | 1.15 g/cm³ | [1] |

| Boiling Point | 352 °C | [1] |

| Flash Point | 167 °C | [1] |

| Refractive Index | 1.530 - 1.533 | [1] |

| InChIKey | FBUXEPJJFVDUFE-UHFFFAOYSA-N | [4] |

| Canonical SMILES | CCOP(=O)(CSC1=CC=CC=C1)OCC | [4] |

Spectroscopic Signature

Accurate characterization is the cornerstone of chemical synthesis. The structure of this compound can be unequivocally confirmed through standard spectroscopic techniques.

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is characterized by a triplet for the methyl protons of the ethyl groups (δ ≈ 1.27 ppm), a doublet for the methylene protons adjacent to the sulfur and phosphorus atoms (δ ≈ 3.19 ppm) due to P-H coupling, a multiplet for the methylene protons of the ethyl groups (δ ≈ 4.14 ppm), and multiplets for the aromatic protons of the phenyl group (δ ≈ 7.26-7.45 ppm).[5]

-

¹³C NMR (100 MHz, CDCl₃): The carbon spectrum shows characteristic signals for the ethyl groups (δ ≈ 16.2, 62.5 ppm), a doublet for the methylene carbon (δ ≈ 28.4 ppm) due to C-P coupling, and signals for the aromatic carbons (δ ≈ 126.6, 128.8, 129.4, 135.4 ppm).[5]

-

³¹P NMR: A single resonance is expected in the typical range for phosphonates.

-

Infrared (IR) Spectroscopy: Key vibrational bands include those for C-H stretching (aliphatic and aromatic), the strong P=O stretch (around 1255 cm⁻¹), P-O-C, and C-S bonds.[5][6]

-

Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the calculated exact mass of 260.0636 for C₁₁H₁₇O₃PS.[5] The NIST Mass Spectrometry Data Center provides reference spectra for this compound.[3]

Synthesis of this compound

The most reliable and commonly cited synthesis follows a two-step procedure involving the preparation of an α-chloro sulfide followed by a Michaelis-Arbuzov reaction. This method is robust, high-yielding, and scalable.

Synthetic Workflow

The overall process begins with the reaction of thiophenol and paraformaldehyde under acidic conditions to yield chloromethyl phenyl sulfide. This intermediate is then reacted with an excess of triethyl phosphite, which serves as both reactant and solvent, to afford the target phosphonate.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from a robust procedure published in Organic Syntheses.[5]

Part A: Synthesis of Chloromethyl Phenyl Sulfide

-

Reactant Setup: In a three-necked, 1-L round-bottomed flask equipped with a reflux condenser, mechanical stirrer, and a pressure-equalizing dropping funnel, charge paraformaldehyde (18.9 g, 0.63 mol) and toluene (120 mL).

-

Acid Addition: While stirring, add concentrated hydrochloric acid (500 mL) to the suspension. Heat the mixture to 50°C.

-

Thiophenol Addition: Charge the dropping funnel with a solution of thiophenol (55.1 g, 0.5 mol) in toluene (120 mL). Add this solution dropwise over 1 hour while maintaining the reaction temperature at 50°C.

-

Reaction Completion & Workup: After the addition is complete, stir the mixture at 50°C for an additional hour, then at room temperature for 3 hours. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous phase with toluene (3 x 50 mL).

-

Purification: Combine the organic layers, wash with saturated aqueous sodium chloride, and remove the bulk of the solvent by distillation. Purify the crude product by fractional distillation under reduced pressure to yield chloromethyl phenyl sulfide as a colorless liquid (bp 106-107°C at 11 mmHg). Expected yield: ~73%.

Part B: Synthesis of this compound

-

Reactant Setup: In a 1-L, three-necked round-bottomed flask fitted with a thermometer, reflux condenser (vented to a trap), and a dropping funnel, charge triethyl phosphite (116.0 g, 0.7 mol).[5]

-

Causality Note: Triethyl phosphite acts as the nucleophile, attacking the electrophilic carbon of chloromethyl phenyl sulfide. An excess is used to drive the reaction to completion. The reaction mechanism is a classic Sₙ2-type Michaelis-Arbuzov reaction, where the phosphite displaces the chloride, and a subsequent dealkylation (loss of ethyl chloride) forms the stable P=O bond of the phosphonate.[7]

-

-

Substrate Addition: Charge the dropping funnel with chloromethyl phenyl sulfide (55.5 g, 0.35 mol) from Part A. Add it dropwise to the triethyl phosphite. The reaction is exothermic; maintain the temperature below 80°C during the addition.

-

Reaction Completion: After the addition, heat the reaction mixture to 140-150°C for 3-4 hours to ensure complete reaction and drive off the volatile ethyl chloride byproduct.

-

Purification: Cool the reaction mixture and remove the excess triethyl phosphite by vacuum distillation. The remaining crude product is then purified by vacuum distillation to yield this compound as a clear liquid. Expected yield: High.

Core Reactivity: The Horner-Wadsworth-Emmons Reaction

The synthetic value of this compound is most profoundly realized in its application in the Horner-Wadsworth-Emmons (HWE) reaction.[8] This olefination reaction is a powerful method for creating carbon-carbon double bonds, typically with high E-stereoselectivity, and is a cornerstone of modern synthetic strategy.[7][9]

Mechanism of Action

The HWE reaction proceeds via three key steps: deprotonation, nucleophilic addition, and elimination.

-

Deprotonation: The methylene protons alpha to both the phosphorus and sulfur atoms are acidic. Treatment with a suitable base (e.g., sodium hydride, n-butyllithium, LDA) readily removes a proton to generate a highly nucleophilic, resonance-stabilized phosphonate carbanion.

-

Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and forms two diastereomeric betaine-like intermediates.[9]

-

Oxaphosphetane Formation and Elimination: The betaine intermediates cyclize to form four-membered oxaphosphetane rings. These intermediates are unstable and rapidly collapse, eliminating a water-soluble diethyl phosphate salt and forming the desired alkene. The thermodynamic preference for the anti-oxaphosphetane intermediate typically leads to the formation of the (E)-alkene as the major product.[7][10]

Caption: Mechanism of the Horner-Wadsworth-Emmons (HWE) Reaction.

Advantages in Drug Development

For drug development professionals, the HWE reaction using reagents like this compound offers significant advantages over the classic Wittig reaction:

-

Enhanced Nucleophilicity: The phosphonate carbanion is more nucleophilic and generally less basic than the corresponding Wittig ylide, allowing it to react efficiently even with hindered ketones.[7][10]

-

Simplified Purification: The dialkyl phosphate byproduct is water-soluble, enabling a simple aqueous extraction for its removal. This is a major process advantage over the triphenylphosphine oxide byproduct from Wittig reactions, which often requires chromatography.[7]

-

High Stereoselectivity: The reaction typically yields (E)-alkenes with high selectivity, which is critical for controlling stereochemistry in drug candidates.[9]

-

Synthetic Versatility: The resulting vinyl sulfide products are valuable intermediates themselves, amenable to further transformations such as oxidation to vinyl sulfoxides or sulfones, hydrolysis to ketones, or participation in cross-coupling reactions.

Applications in Medicinal and Process Chemistry

Phosphonates are recognized as important pharmacophores and are structural components of numerous approved drugs.[11] They often serve as non-hydrolyzable mimics of phosphate esters, enabling them to act as potent enzyme inhibitors.[11][12] While this compound itself is not a therapeutic agent, it is a key intermediate for accessing complex molecular architectures that are relevant to drug discovery. Its ability to introduce a thiophenyl-substituted vinyl group provides a handle for further functionalization, making it a valuable tool for building libraries of potential drug candidates.[1]

The applications of related phosphonates in inhibiting viral proteases and their use in materials science highlight the broad potential of this class of compounds.[2][13] The predictable reactivity and process-friendly nature of the HWE reaction make this reagent suitable for both discovery-phase synthesis and scale-up operations in process chemistry.

Safety, Handling, and Storage

As a professional-grade chemical, this compound must be handled with appropriate care.

-

Hazards: It is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Category 3).[14]

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing vapors or mist. Wash hands thoroughly after handling.[14]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]

-

First Aid: In case of contact, flush eyes with water for several minutes and wash skin with soap and water. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[14]

Conclusion

This compound is a powerful and reliable synthetic intermediate with a well-defined role in organic synthesis. Its straightforward preparation, stability, and predictable reactivity in the Horner-Wadsworth-Emmons reaction make it an indispensable tool for chemists. For scientists in drug development, it provides a strategic pathway to complex, stereodefined alkenes and vinyl sulfides, which are valuable precursors for novel therapeutic agents. A thorough understanding of its properties, synthesis, and mechanism of action allows for its confident and effective application in the laboratory and beyond.

References

- Current time information in Fayette County, US. (n.d.). Google.

-

LookChem. (n.d.). Cas no 38066-16-9 (Diethyl phenylthiomethylphosphonate). Retrieved January 21, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Diethyl phenylthiomethylphosphonate. PubChem. Retrieved January 21, 2026, from [Link]

-

BuyersGuideChem. (n.d.). Supplier CAS No 38066-16-9. Retrieved January 21, 2026, from [Link]

-

SIELC Technologies. (2018). Diethyl ((phenylthio)methyl)phosphonate. Retrieved January 21, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Phosphonates: Exploring Diethyl (Phthalimidomethyl)phosphonate in Modern Synthesis. Retrieved January 21, 2026, from [Link]

-

CAS. (n.d.). Diethyl P-[(phenylthio)methyl]phosphonate. CAS Common Chemistry. Retrieved January 21, 2026, from [Link]

-

Organic Syntheses. (n.d.). diethyl [(phenylsulfonyl)methyl]phosphonate. Org. Synth. 1993, 71, 133. Retrieved January 21, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Diethyl (Phthalimidomethyl)phosphonate: A Strategic Intermediate for Chemical Innovation. Retrieved January 21, 2026, from [Link]

-

Grokipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved January 21, 2026, from [Link]

-

NIST. (n.d.). Diethyl phenylthiomethylphosphonate. NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

- Postigo, A. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Chemistry, 16(19), 2206-2230.

-

NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved January 21, 2026, from [Link]

-

Organic Syntheses. (n.d.). diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Org. Synth. 1984, 62, 125. Retrieved January 21, 2026, from [Link]

-

Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved January 21, 2026, from [Link]

-

Chawla, G., et al. (2023). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Molecules, 28(1), 35. [Link]

-

Dembinski, R., et al. (2022). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. Molecules, 27(19), 6709. [Link]

-

Balint, M., et al. (2020). Diethyl 1-(N-acetylamino)-1-(diphenylphosphinoyl)-1-phenylmethylphosphonate. Molbank, 2020(2), M1128. [Link]

-

Umoren, S. A., & Okoh, A. I. (2022). Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. Frontiers in Chemistry, 10, 981659. [Link]

-

Baszczyňski, O., et al. (2021). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 9, 761794. [Link]

-

NIST. (n.d.). Phosphonic acid, (phenylmethyl)-, diethyl ester. NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

-

Wikipedia. (n.d.). Diethylphosphite. Retrieved January 21, 2026, from [Link]

-

Gnant, M., & Clézardin, P. (2012). Mechanisms of action of bisphosphonates in oncology: a scientific concept evolving from antiresorptive to anticancer activities. Cancer Treatment Reviews, 38(1), 3-11. [Link]

-

Organic Chemistry Portal. (n.d.). Phosphonate synthesis by substitution or phosphonylation. Retrieved January 21, 2026, from [Link]

-

Martin, T. J., & Gill, M. (2000). Bisphosphonates - mechanisms of action. Australian Prescriber, 23(6), 130-132. [Link]

-

PharmGKB. (n.d.). Bisphosphonate Pathway, Pharmacodynamics. Retrieved January 21, 2026, from [Link]

Sources

- 1. chem960.com [chem960.com]

- 2. nbinno.com [nbinno.com]

- 3. Diethyl phenylthiomethylphosphonate | C11H17O3PS | CID 99227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Diethyl phenylthiomethylphosphonate [webbook.nist.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. grokipedia.com [grokipedia.com]

- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 11. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]

- 12. Bisphosphonates - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 13. nbinno.com [nbinno.com]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Diethyl(phenylthiomethyl)phosphonate

For: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Spectroscopic Landscape

In the realm of molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating complex structures. This guide is dedicated to a comprehensive analysis of the ¹H and ¹³C NMR spectral data for Diethyl(phenylthiomethyl)phosphonate, a molecule of interest in various chemical and pharmaceutical research domains. While a definitive, publicly archived, and fully assigned NMR dataset for this specific molecule has proven elusive in the current scientific literature, this guide will proceed from a position of expert analysis and predictive interpretation based on a wealth of data from structurally analogous compounds.

As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the underlying principles that govern the spectral features of this molecule. We will delve into the expected chemical shifts, multiplicities, and coupling constants, providing a robust framework for any researcher who synthesizes or encounters this compound. This guide is structured to be a self-validating system of logic, grounded in the fundamental principles of NMR and supported by authoritative references.

Molecular Structure and Expected NMR-Active Nuclei

The foundational step in any NMR analysis is a thorough understanding of the molecule's structure. This compound possesses a unique combination of a diethyl phosphonate moiety, a bridging methylene group, and a phenylthio substituent. Each of these components will give rise to distinct signals in both ¹H and ¹³C NMR spectra. The key NMR-active nuclei are ¹H, ¹³C, and ³¹P. The presence of the phosphorus atom (¹⁹F and ³¹P are 100% naturally abundant and have a spin of 1/2) will introduce characteristic couplings to neighboring protons and carbons, a feature we will explore in detail.

Figure 1: Molecular structure of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to exhibit four distinct sets of signals. The interpretation hinges on understanding the electronic environment of each proton and its coupling to neighboring protons and the phosphorus nucleus.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| P-CH₂-S | 3.1 - 3.4 | Doublet (d) | ²JP,H ≈ 12-15 | 2H |

| O-CH₂-CH₃ | 4.0 - 4.2 | Doublet of Quartets (dq) or Multiplet (m) | ³JH,H ≈ 7, ³JP,H ≈ 7-9 | 4H |

| O-CH₂-CH₃ | 1.2 - 1.4 | Triplet (t) | ³JH,H ≈ 7 | 6H |

| Phenyl-H | 7.2 - 7.5 | Multiplet (m) | 5H |

Expert Insights & Causality:

-

P-CH₂-S Protons: The methylene protons adjacent to the phosphorus atom are expected to resonate as a doublet due to coupling with the ³¹P nucleus (²JP,H). The chemical shift is downfield due to the deshielding effects of both the phosphonate group and the sulfur atom. For comparison, the methylene protons in diethyl benzylphosphonate appear around δ 3.15 ppm with a ²JP,H of approximately 21.9 Hz. The presence of the sulfur atom in our target molecule is expected to slightly modify this chemical shift.

-

O-CH₂-CH₃ Protons: The ethoxy methylene protons will be a complex multiplet. They are coupled to the adjacent methyl protons (³JH,H), resulting in a quartet. Furthermore, they exhibit a three-bond coupling to the phosphorus nucleus (³JP,H), which will split each line of the quartet into a doublet, giving a doublet of quartets. In practice, this may appear as a multiplet. Data from various diethyl phosphonates consistently show these protons in the δ 4.0-4.2 ppm range with ³JP,H around 7-9 Hz.

-

O-CH₂-CH₃ Protons: The ethoxy methyl protons will appear as a simple triplet due to coupling with the adjacent methylene protons (³JH,H).

-

Phenyl-H Protons: The protons of the phenyl ring will resonate in the aromatic region (δ 7.2-7.5 ppm) as a complex multiplet, typical for a monosubstituted benzene ring.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, with some exhibiting splitting due to coupling with the ³¹P nucleus.

| Assignment | Predicted Chemical Shift (δ, ppm) | Coupling to ³¹P |

| P-CH₂-S | 30 - 35 | Doublet, ¹JP,C ≈ 140-150 Hz |

| O-CH₂-CH₃ | 62 - 64 | Doublet, ²JP,C ≈ 5-7 Hz |

| O-CH₂-CH₃ | 16 - 17 | Doublet, ³JP,C ≈ 5-7 Hz |

| Phenyl C (ipso) | 135 - 138 | May be a small doublet |

| Phenyl C (ortho, meta, para) | 127 - 130 | Not typically observed |

Expert Insights & Causality:

-

P-CH₂-S Carbon: This carbon will exhibit a large one-bond coupling constant (¹JP,C), a characteristic feature of phosphonates. This large coupling is a powerful diagnostic tool for confirming the direct attachment of the carbon to the phosphorus atom. For instance, in a similar structure, the P-CH₂ carbon of diethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)phosphonate shows a ¹JP,C of 137.9 Hz.[1]

-

O-CH₂-CH₃ and O-CH₂-CH₃ Carbons: The carbons of the ethoxy groups will show smaller, two-bond and three-bond couplings to the phosphorus, respectively. These couplings are valuable for assigning the carbons of the phosphonate ester.

-

Phenyl Carbons: The aromatic carbons will appear in their typical chemical shift range. The ipso-carbon (the one directly attached to the sulfur) may show a small coupling to the phosphorus, though this is not always resolved.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality, reproducible NMR data for this compound, a standardized protocol is crucial.

4.1. Sample Preparation:

-

Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for organophosphorus compounds, offering good solubility and a clean spectral window.

-

Concentration: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of CDCl₃.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as the internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C).

4.2. Instrument Parameters (for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16, depending on the concentration.

-

-

¹³C NMR:

-

Pulse Sequence: A standard proton-decoupled experiment (e.g., 'zgpg30').

-

Spectral Width: 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds (longer delay for better quantification of quaternary carbons, though not critical for this molecule).

-

Number of Scans: 128-1024, depending on the concentration and desired signal-to-noise ratio.

-

Visualizing Key NMR Relationships

The following diagram illustrates the key through-bond correlations that are fundamental to interpreting the NMR spectra of this compound.

Figure 2: Key J-couplings in this compound.

Conclusion and Forward Outlook

This technical guide provides a comprehensive, expert-driven framework for the ¹H and ¹³C NMR analysis of this compound. While the definitive experimental spectra are not currently available in public databases, the predictive analysis herein, based on sound spectroscopic principles and data from closely related analogs, offers a robust starting point for any researcher working with this compound. The provided experimental protocols and structural diagrams further equip scientists with the necessary tools to confidently acquire and interpret their own data. The unique coupling patterns introduced by the phosphorus atom are not merely complexities but are in fact powerful diagnostic features that, when understood, allow for unambiguous structural confirmation.

References

-

The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. PMC. [Link]

-

Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine. The Royal Society of Chemistry. [Link]

-

Diethyl 1-(N-acetylamino)-1-(diphenylphosphinoyl)-1-phenylmethylphosphonate. MDPI. [Link]

-

Acetic Acid Mediated Synthesis of Phosphonate-Substituted Titanium Oxo Clusters. PMC. [Link]

-

Diethyl ((phenylthio)methyl)phosphonate. SIELC Technologies. [Link]

Sources

An In-depth Technical Guide to Diethyl(phenylthiomethyl)phosphonate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: Diethyl(phenylthiomethyl)phosphonate is a versatile organophosphorus compound with significant applications in synthetic organic chemistry, particularly as a key reagent in the Horner-Wadsworth-Emmons reaction for the stereoselective synthesis of vinyl sulfides. Its unique structural features also make it a compound of interest in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, spectroscopic characterization, and explores its utility in modern drug discovery and development.

Core Molecular and Physical Properties

This compound is a stable, high-boiling liquid at room temperature. Its fundamental properties are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇O₃PS | [1] |

| Molecular Weight | 260.29 g/mol | [1] |

| CAS Number | 38066-16-9 | [2] |

| IUPAC Name | diethyl [(phenylthio)methyl]phosphonate | [1] |

| Synonyms | Diethyl ((phenylthio)methyl)phosphonate, Phosphonic acid, P-[(phenylthio)methyl]-, diethyl ester | [2] |

| Appearance | Liquid |

Synthesis of this compound: The Michaelis-Arbuzov Reaction

The most common and efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite, in this case, triethyl phosphite, on an alkyl halide, here chloromethyl phenyl sulfide. The reaction proceeds via a phosphonium intermediate, which then undergoes dealkylation to yield the final phosphonate product.

Reaction Mechanism

The underlying chemistry of the Michaelis-Arbuzov reaction provides a robust and high-yielding route to phosphonates. The key mechanistic steps are outlined below.

Caption: Mechanism of the Michaelis-Arbuzov reaction for the synthesis of this compound.

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

Triethyl phosphite

-

Chloromethyl phenyl sulfide

-

Toluene (anhydrous)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add triethyl phosphite (1.0 equivalent).

-

Addition of Reactant: While stirring under a positive pressure of nitrogen, add chloromethyl phenyl sulfide (1.0 equivalent) dropwise to the triethyl phosphite at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the volatile byproduct (ethyl chloride) and any excess starting material by distillation under reduced pressure.

-

Purification: The crude product is then purified by vacuum distillation or silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound as a colorless to pale yellow oil.

Spectroscopic Characterization

Confirmation of the structure and purity of the synthesized this compound is crucial. The following are the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl groups (a triplet for the CH₃ and a quartet for the OCH₂), a doublet for the methylene group adjacent to the phosphorus and sulfur atoms (P-CH₂-S), and multiplets for the aromatic protons of the phenyl group. The coupling of the methylene protons to the phosphorus atom (²JPH) is a key diagnostic feature.

-

¹³C NMR: The carbon NMR will display distinct resonances for the ethyl carbons, the methylene carbon (which will show coupling to phosphorus, ¹JPC), and the aromatic carbons.

-

³¹P NMR: The phosphorus NMR spectrum should exhibit a single resonance, confirming the presence of a single phosphorus environment. The chemical shift will be in the typical range for phosphonates.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key vibrational bands are expected for:

-

P=O stretch: A strong absorption band typically in the region of 1250-1200 cm⁻¹.

-

P-O-C stretch: Strong bands around 1050-1000 cm⁻¹.

-

C-H stretches: Aromatic and aliphatic C-H stretching vibrations around 3100-2850 cm⁻¹.

-

C=C stretches: Aromatic ring vibrations in the 1600-1450 cm⁻¹ region.

A reference IR spectrum for this compound is available in the NIST Chemistry WebBook.[9]

Applications in Organic Synthesis: The Horner-Wadsworth-Emmons (HWE) Reaction

A primary application of this compound is in the Horner-Wadsworth-Emmons (HWE) reaction to generate vinyl sulfides.[10][11][12] The phosphonate is first deprotonated with a strong base to form a stabilized carbanion, which then reacts with an aldehyde or ketone. The resulting intermediate collapses to form an alkene and a water-soluble phosphate byproduct, which is easily removed during workup.

Reaction Mechanism and Stereoselectivity

The HWE reaction is renowned for its high (E)-stereoselectivity, which is a significant advantage over the conventional Wittig reaction.[10][11][12] The mechanism involves the formation of an oxaphosphetane intermediate. The thermodynamic stability of the intermediates leading to the (E)-alkene is generally higher, thus favoring its formation.

Caption: General workflow of the Horner-Wadsworth-Emmons reaction using this compound.

Experimental Protocol for HWE Reaction

This protocol provides a general procedure for the olefination of an aldehyde with this compound.

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (THF) or dimethoxyethane (DME)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or other suitable base (e.g., n-BuLi, KHMDS)

-

Aldehyde

-

Saturated aqueous ammonium chloride solution

-

Standard workup and purification reagents

Procedure:

-

Preparation of the Carbanion: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C. Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, or until hydrogen evolution ceases.

-

Reaction with Aldehyde: Cool the resulting carbanion solution to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield the desired vinyl sulfide.

Relevance in Drug Development and Medicinal Chemistry

Phosphonates, including α-substituted derivatives, are of significant interest in medicinal chemistry due to their ability to act as mimics of phosphate-containing biomolecules. The P-C bond in phosphonates is resistant to enzymatic hydrolysis, making them stable analogues of phosphates.

While specific applications of this compound in drug development are not extensively documented in the public domain, the broader class of α-sulfanylmethylphosphonates holds therapeutic potential. They have been investigated as inhibitors for various enzymes where a tetrahedral, negatively charged intermediate is involved in the catalytic mechanism.[13][14] For instance, phosphonates have been designed as inhibitors of proteases, phosphatases, and enzymes involved in carbohydrate metabolism.[13][14][15] The phenylthio group can engage in hydrophobic or π-stacking interactions within the active site of a target enzyme, potentially enhancing binding affinity and selectivity. Further research into the biological activities of this compound and its derivatives could uncover novel therapeutic applications.

Conclusion

This compound is a valuable synthetic intermediate with well-established utility in the stereoselective synthesis of vinyl sulfides via the Horner-Wadsworth-Emmons reaction. Its synthesis is readily achieved through the robust Michaelis-Arbuzov reaction. While its direct applications in drug development are still emerging, the structural motifs present in this molecule suggest potential for its use as a scaffold in the design of novel enzyme inhibitors. This guide provides the foundational knowledge for researchers to effectively synthesize, characterize, and utilize this versatile phosphonate reagent in their scientific endeavors.

References

-

PubChem. Diethyl phenylthiomethylphosphonate. National Center for Biotechnology Information. [Link]

-

NIST. Diethyl phenylthiomethylphosphonate. In: NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

- Xiang, S., Li, M., Xia, Z., Fang, C., Yang, W., Deng, W., & Tan, Z. (2024). Photocatalyst-Free Visible-Light-Promoted C(sp2)-P Coupling: Efficient Synthesis of Aryl Phosphonates.

-

NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]

- McGeary, R. P., Vella, P., Mak, J. Y. W., Guddat, L. W., & Schenk, G. (2009). Inhibition of purple acid phosphatase with alpha-alkoxynaphthylmethylphosphonic acids. Bioorganic & Medicinal Chemistry Letters, 19(1), 163-166.

- Lavéna, G., & Stawinski, J. (2009). An efficient method for the synthesis of benzylphosphonate diesters via a palladium(0)

- Wilson, C., Cooper, N. J., Briggs, M. E., Cooper, A. I., & Adams, D. J. (2018). Investigating the breakdown of the nerve agent simulant methyl paraoxon and chemical warfare agents GB and VX using nitrogen containing bases.

- He, W., Yuan, C., & Chen, S. (2022). Enzyme Inhibition Properties and Molecular Docking Studies of 4-Sulfonate Containing Aryl α-Hydroxyphosphonates Based Hybrid Molecules. Chemistry & Biodiversity, 19(5), e202100787.

-

Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

- Richardson, R. M., & Wiemer, D. F. (n.d.). Submitted by Rebekah M. Richardson and David F. Wiemer. Organic Syntheses Procedure.

-

Organic Chemistry Portal. Arbuzov Reaction. [Link]

- Han, L.-B., et al. (2016). Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation.

-

Organic Chemistry Portal. Phosphonate synthesis by substitution or phosphonylation. [Link]

- Bensaida, F., et al. (2018). Synthesis and Evaluation of Biological Activity of New Arylphosphoramidates.

- Drag-Jarzabek, A., et al. (2011). Synthesis and biological evaluation of α-hydroxyalkylphosphonates as new antimicrobial agents. European Journal of Medicinal Chemistry, 46(9), 4112-4119.

- Kelly, A. M., et al. (1999). alpha-Functionalized phosphonylphosphinates: synthesis and evaluation as transcarbamoylase inhibitors. Journal of Medicinal Chemistry, 42(16), 3101-3104.

-

SIELC Technologies. Diethyl ((phenylthio)methyl)phosphonate. [Link]

- Strieter, E. R., & Kiessling, L. L. (2011). Targeting Adenylate-Forming Enzymes With Designed Sulfonyladenosine Inhibitors. ACS Chemical Biology, 6(3), 251-260.

- Onita, N., Sisu, I., & Penescu, M. (2025). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF SOME alpha-AMINOPHOSPHONATES.

- Sychrovský, V., et al. (2019). Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent. Physical Chemistry Chemical Physics, 21(15), 7869-7881.

- El-Gamal, M. I., et al. (2021). Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties. Scientific Reports, 11(1), 21544.

- Brus, J., et al. (2012). Layered metal(IV) phosphonate materials: Solid-state 1H, 13C, 31P NMR spectra and NMR relaxation. Magnetic Resonance in Chemistry, 50(10), 684-691.

- Sedov, A. N., et al. (2023). Synthesis, Crystal Structure, and Biological Activity of α-Hydroxyphosphonates.

- Lee, S.-H., et al. (2017). Enzymatic synthesis of a selective inhibitor for alpha-glucosidases: alpha-acarviosinyl-(1-->9)-3-alpha-D-glucopyranosylpropen. Journal of Agricultural and Food Chemistry, 65(30), 6146-6153.

Sources

- 1. Diethyl phenylthiomethylphosphonate | C11H17O3PS | CID 99227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diethyl ((phenylthio)methyl)phosphonate | SIELC Technologies [sielc.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. DIETHYL PHENYLPHOSPHONATE(1754-49-0) 13C NMR [m.chemicalbook.com]

- 6. DIETHYL ETHYLPHOSPHONATE(78-38-6) 1H NMR spectrum [chemicalbook.com]

- 7. Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Diethyl phenylthiomethylphosphonate [webbook.nist.gov]

- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 11. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. alpha-Functionalized phosphonylphosphinates: synthesis and evaluation as transcarbamoylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Enzyme Inhibition Properties and Molecular Docking Studies of 4-Sulfonate Containing Aryl α-Hydroxyphosphonates Based Hybrid Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of purple acid phosphatase with alpha-alkoxynaphthylmethylphosphonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Diethyl(phenylthiomethyl)phosphonate: Synthesis, Reactivity, and Applications

Abstract: This technical guide provides a comprehensive overview of Diethyl(phenylthiomethyl)phosphonate, a versatile organophosphorus reagent. It details the compound's chemical identity, physicochemical properties, synthesis, and spectroscopic characterization. The core of this document focuses on its application as a Horner-Wadsworth-Emmons reagent for the stereoselective synthesis of vinyl sulfides, including a detailed reaction mechanism and a step-by-step experimental protocol. Safety, handling, and storage considerations are also thoroughly addressed to ensure its effective and safe utilization in a research and development setting. This guide is intended for researchers, chemists, and drug development professionals who require a practical and in-depth understanding of this reagent's role in modern organic synthesis.

Chemical Identity and Nomenclature

This compound is an important organophosphorus compound widely used in organic synthesis. Establishing its precise chemical identity is the first step toward its effective application.

-

IUPAC Name: The systematic IUPAC name for this compound is diethyl [(phenylthio)methyl]phosphonate .[1] It is also correctly named diethoxyphosphorylmethylsulfanylbenzene.[1]

-

Synonyms: It is known by several other names, including Diethyl (phenylsulfanyl)methylphosphonate, Phenylsulfanylmethyl-phosphonic acid diethyl ester, and Diethyl ((phenylthio)methyl)phosphonate.[1]

-

CAS Number: The Chemical Abstracts Service registry number is 38066-16-9 .[1]

-

Molecular Formula: C₁₁H₁₇O₃PS[1]

-

Molecular Weight: 260.29 g/mol [1]

-

Chemical Structures:

Physicochemical and Spectroscopic Data

A thorough understanding of the compound's physical and spectral properties is critical for its handling, characterization, and use in reactions.

Physicochemical Properties

The following table summarizes the key physical properties of this compound.

| Property | Value | Source |

| Appearance | Liquid | [2] |

| Density | 1.17 g/mL | [3] |

| Refractive Index | 1.5300 to 1.5330 (at 20°C, 589nm) | [3] |

| XLogP3-AA | 2.5 | [1] |

Spectroscopic Data

Spectroscopic analysis confirms the structure and purity of the reagent. Key spectral data are available from the NIST Chemistry WebBook and PubChem.[1][4]

| Spectroscopy | Key Features |

| ¹H NMR | Data available in public databases confirms the proton environments.[1] |

| IR Spectrum | Authentic infrared spectrum data is available for verification.[3][4] |

| Mass Spectrum | GC-MS data shows a parent peak corresponding to the molecular weight (260 m/z).[1][4] |

| ³¹P NMR | The phosphorus nucleus gives a characteristic signal, crucial for reaction monitoring.[5] |

Synthesis of this compound

The most common and efficient method for preparing α-substituted phosphonates like this compound is the Michaelis-Arbuzov reaction.[6] This reaction provides a direct pathway to form the crucial carbon-phosphorus bond.

Causality and Rationale: The Michaelis-Arbuzov reaction is chosen for its reliability and high yield. It involves the reaction of a trialkyl phosphite, such as triethyl phosphite, with an alkyl halide. The lone pair of electrons on the phosphorus atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. In this specific synthesis, (chloromethyl)(phenyl)sulfane is the ideal alkyl halide substrate. The subsequent dealkylation of the resulting phosphonium salt, typically by the displaced halide ion, is an intramolecular Sₙ2 reaction that is entropically favored and drives the reaction to completion, yielding the stable phosphonate ester.

Diagram: Synthesis via Michaelis-Arbuzov Reaction

Caption: Michaelis-Arbuzov synthesis of the target phosphonate.

Experimental Protocol: Synthesis

This protocol is a representative procedure for the Michaelis-Arbuzov reaction.

-

Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents: Charge the flask with triethyl phosphite (1.0 equivalent).

-

Addition: Add (chloromethyl)(phenyl)sulfane (1.0 equivalent) dropwise to the triethyl phosphite at room temperature. The reaction is often exothermic, and gentle cooling may be required.

-

Reaction: After the addition is complete, heat the mixture to reflux (typically 120-150°C) for 3-5 hours. The progress can be monitored by observing the evolution of ethyl chloride gas or by ³¹P NMR spectroscopy.

-

Workup: Once the reaction is complete, cool the mixture to room temperature.

-

Purification: The crude product is purified by vacuum distillation to remove any unreacted starting materials and byproducts, yielding this compound as a clear oil.

Reactivity and Application: The Horner-Wadsworth-Emmons Reaction

The primary utility of this compound lies in its role as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction.[6][7] This reaction is a superior alternative to the classical Wittig reaction for synthesizing alkenes from aldehydes and ketones.[6]

Expertise & Mechanistic Insight: The HWE reaction begins with the deprotonation of the phosphonate at the α-carbon (the carbon adjacent to the phosphorus and sulfur atoms) using a strong base, such as sodium hydride (NaH), to form a stabilized phosphonate carbanion.[6][7] The presence of both the phosphonate (P=O) and the phenylthio (PhS) groups significantly increases the acidity of the α-proton, facilitating carbanion formation. This carbanion is a soft nucleophile and readily attacks the electrophilic carbonyl carbon of an aldehyde or ketone.[7] The resulting betaine intermediate rapidly rearranges into a four-membered oxaphosphetane ring. This intermediate then collapses, eliminating a water-soluble dialkyl phosphate salt and forming the desired alkene.[6] The use of this specific phosphonate leads to the formation of a vinyl sulfide.

The HWE reaction generally exhibits high (E)-stereoselectivity, which is a key advantage.[7] This selectivity arises because the transition state leading to the (E)-alkene is sterically less hindered and therefore thermodynamically more favorable than the transition state leading to the (Z)-alkene.[8]

Diagram: Horner-Wadsworth-Emmons (HWE) Reaction Workflow

Caption: Key steps of the Horner-Wadsworth-Emmons olefination.

Protocol: Synthesis of a Vinyl Sulfide

This protocol describes a general procedure for the olefination of an aldehyde.

-

Preparation: In a flame-dried, three-neck flask under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF).

-

Carbanion Formation: Cool the suspension to 0°C in an ice bath. Add this compound (1.0 equivalent) dropwise via syringe. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of the carbanion is indicated by the cessation of hydrogen gas evolution.

-

Carbonyl Addition: Cool the reaction mixture back to 0°C. Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). The aqueous layer will contain the phosphate byproduct.[6]

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude vinyl sulfide by flash column chromatography on silica gel.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with organophosphorus reagents.

-

Hazard Identification: this compound is classified as an irritant. It can cause serious eye irritation, skin irritation, and may cause respiratory irritation.[3][9][10] It is harmful if swallowed.[10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[9] All manipulations should be performed in a well-ventilated chemical fume hood.[9]

-

Handling: Avoid contact with skin, eyes, and clothing.[9] Avoid breathing vapors or mist.[3] Ensure eyewash stations and safety showers are readily accessible.[9]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[9] It is classified as a combustible liquid (Storage Class 10).[2] Keep away from strong oxidizing agents.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

Conclusion

This compound is a highly effective and reliable reagent for the synthesis of vinyl sulfides via the Horner-Wadsworth-Emmons reaction. Its straightforward preparation, high stereoselectivity, and the ease of byproduct removal make it a valuable tool in synthetic organic chemistry. A comprehensive understanding of its properties, synthesis, and reaction mechanisms, coupled with strict adherence to safety protocols, enables its successful application in complex synthetic challenges, particularly within the fields of materials science and drug development.

References

-

PubChem. Diethyl phenylthiomethylphosphonate | C11H17O3PS | CID 99227. National Center for Biotechnology Information. Available from: [Link]

-

NIST. Diethyl phenylthiomethylphosphonate. In: NIST Chemistry WebBook. National Institute of Standards and Technology. Available from: [Link]

-

SIELC Technologies. Diethyl ((phenylthio)methyl)phosphonate. 2018. Available from: [Link]

-

PubChem. diethyl [(N-allylacetylamino)(phenyl)methyl]-phosphonate | C16H24NO4P | CID 129763547. National Center for Biotechnology Information. Available from: [Link]

-

Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

Wikipedia. Horner–Wadsworth–Emmons reaction. Available from: [Link]

-

PubChem. Diethyl (hydroxy(phenyl)methyl)phosphonate | C11H17O4P | CID 238674. National Center for Biotechnology Information. Available from: [Link]

-

Grokipedia. Horner–Wadsworth–Emmons reaction. Available from: [Link]

-

CONICET. Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Available from: [Link]

-

Organic Syntheses. Diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Available from: [Link]

-

NROChemistry. Horner-Wadsworth-Emmons Reaction. Available from: [Link]

Sources

- 1. Diethyl phenylthiomethylphosphonate | C11H17O3PS | CID 99227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ジエチル(フェニルチオメチル--13C)ホスホン酸 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]

- 3. Diethyl (phenylthiomethyl)phosphonate, 97%, Thermo Scientific 10g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Diethyl phenylthiomethylphosphonate [webbook.nist.gov]

- 5. rsc.org [rsc.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 9. fishersci.com [fishersci.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

Diethyl(phenylthiomethyl)phosphonate mechanism of action in olefination

An In-Depth Technical Guide to the Horner-Wadsworth-Emmons Olefination Mechanism of Diethyl(phenylthiomethyl)phosphonate

This guide provides a comprehensive exploration of the Horner-Wadsworth-Emmons (HWE) reaction, with a specific focus on the mechanistic role of this compound. Designed for researchers, scientists, and professionals in drug development, this document elucidates the reaction's core principles, stereochemical outcomes, and practical applications in the synthesis of vinyl sulfides—valuable intermediates in modern organic synthesis.

Introduction: The Horner-Wadsworth-Emmons Reaction at a Glance

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of organic chemistry, providing a reliable and stereoselective method for the formation of carbon-carbon double bonds.[1][2] As a modification of the Wittig reaction, the HWE olefination utilizes phosphonate-stabilized carbanions, which offer distinct advantages over traditional phosphonium ylides. These carbanions are generally more nucleophilic and less basic, allowing for reactions with a broader range of aldehydes and ketones, including sterically hindered ones.[3][4] A significant practical advantage is the formation of a water-soluble dialkyl phosphate byproduct, which simplifies product purification through simple aqueous extraction.[3][5]

This compound is a specialized reagent within the HWE framework, engineered for the synthesis of vinyl sulfides. The presence of the phenylthio group plays a crucial role in stabilizing the intermediate carbanion, influencing the reactivity and outcome of the olefination process.

The Core Mechanism of Action

The olefination reaction with this compound proceeds through a well-defined, multi-step mechanism. Understanding each step is critical for controlling the reaction and optimizing for desired products.

Step 1: Deprotonation and Stabilized Carbanion Formation

The reaction is initiated by the deprotonation of the α-carbon (the carbon adjacent to both the phosphorus and sulfur atoms) of the this compound using a suitable base.[3][4][6][7] Common bases for this purpose include sodium hydride (NaH), n-butyllithium (n-BuLi), or potassium tert-butoxide (t-BuOK).

The choice of base is critical; its strength must be sufficient to abstract the acidic α-proton. The acidity of this proton is significantly enhanced by the electron-withdrawing effects of both the phosphonate group (P=O) and the phenylthio group (S-Ph). The resulting phosphonate carbanion is resonance-stabilized, which tempers its basicity while enhancing its nucleophilicity, making it an ideal nucleophile for the subsequent step.

Caption: The four-step mechanism of the Horner-Wadsworth-Emmons reaction.

Stereoselectivity: Controlling the Alkene Geometry

A hallmark of the HWE reaction is its ability to control the stereochemistry of the resulting alkene. The reaction generally favors the formation of the thermodynamically more stable (E)-alkene. [3][4][5]This selectivity is primarily determined by the relative energies of the transition states leading to the diastereomeric oxaphosphetane intermediates.

Several factors allow for the tuning of this stereoselectivity:

-

Steric Hindrance : Larger, bulkier substituents on both the aldehyde and the phosphonate carbanion tend to favor the (E)-isomer to minimize steric repulsion in the transition state. [3]* Reaction Temperature : Higher reaction temperatures can allow for the equilibration of the betaine intermediates, which typically leads to an increased ratio of the more stable (E)-alkene. [3]* Cation Effects : The nature of the metal cation from the base (e.g., Li+, Na+, K+) can influence the geometry of the transition state, thereby affecting the E/Z ratio. [3]* Phosphonate Structure : While this compound typically yields (E)-vinyl sulfides, modifications to the phosphonate itself, such as using phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) as in the Still-Gennari modification, can dramatically shift the selectivity to favor the (Z)-alkene. [3][4][8]

Experimental Protocol: A Practical Workflow

The following section details a standardized, self-validating laboratory protocol for the synthesis of a vinyl sulfide using this compound and a representative aldehyde.

Caption: Experimental workflow for a typical HWE olefination.

Step-by-Step Methodology

Materials:

-

This compound

-

Aldehyde (e.g., benzaldehyde)

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

Procedure:

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar. Wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and suspend the NaH in anhydrous THF. Cool the suspension to 0°C in an ice bath.

-